Ethyl 4-phenyl-2-(3-(trifluoromethyl)benzamido)thiazole-5-carboxylate
Description
Ethyl 4-phenyl-2-(3-(trifluoromethyl)benzamido)thiazole-5-carboxylate is a thiazole-based heterocyclic compound featuring:
- Position 4: A phenyl substituent.
- Position 2: A 3-(trifluoromethyl)benzamido group.
- Position 5: An ethyl carboxylate ester.
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzamido moiety may facilitate hydrogen bonding in biological targets .
Properties
IUPAC Name |
ethyl 4-phenyl-2-[[3-(trifluoromethyl)benzoyl]amino]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O3S/c1-2-28-18(27)16-15(12-7-4-3-5-8-12)24-19(29-16)25-17(26)13-9-6-10-14(11-13)20(21,22)23/h3-11H,2H2,1H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEYSYHMBBJQSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Ethyl 2-Amino-4-Phenylthiazole-5-Carboxylate
The foundational step involves constructing the thiazole core via Hantzsch cyclization. Thiourea reacts with ethyl 2-chloro-3-oxo-3-phenylpropanoate, an α-halo β-keto ester engineered to introduce the phenyl group at position 4.
Reaction Conditions :
- Solvent : Absolute ethanol (20 mL per 10 mmol thiourea).
- Temperature : Reflux at 80°C for 5 hours.
- Workup : Neutralization with potassium carbonate, filtration, and recrystallization from ethanol yields the 2-amino intermediate as a pale-yellow solid (72–78% yield).
Mechanistic Insight :
The thioamide sulfur nucleophilically attacks the α-carbon of the chloroester, followed by cyclization and HCl elimination. The phenyl group from the β-keto ester occupies position 4, while the ester stabilizes the thiazole’s 5-position.
Acylation of the 2-Amino Group
The 2-amino intermediate undergoes acylation with 3-(trifluoromethyl)benzoyl chloride to install the benzamido moiety.
Optimized Protocol :
- Reagents : 3-(Trifluoromethyl)benzoyl chloride (1.2 equiv), triethylamine (2.0 equiv).
- Solvent : Anhydrous dichloromethane (DCM) at 0°C to room temperature.
- Reaction Time : 12 hours under nitrogen atmosphere.
- Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1) yields the target compound as a white crystalline solid (85–90% yield).
Critical Analysis :
This route’s efficiency hinges on the α-halo β-keto ester’s synthesis, which requires precise chlorination of ethyl benzoylacetate. Alternatives like ethyl 2-bromo-3-oxo-3-phenylpropanoate may enhance reactivity but risk brominated byproducts.
One-Pot Tandem Cyclization-Acylation Approach
Direct Use of Pre-Functionalized Thioamide
A streamlined method employs N-(3-(trifluoromethyl)benzoyl)thiourea, pre-synthesized via 3-(trifluoromethyl)benzoyl chloride and ammonium thiocyanate, in the Hantzsch reaction.
Synthetic Procedure :
- Thioamide Synthesis :
- Cyclization with Ethyl 2-Chloro-3-Oxo-3-Phenylpropanoate :
Advantages and Limitations :
- Pros : Reduced step count; in-situ acylation minimizes intermediate handling.
- Cons : Limited substrate flexibility; competing hydrolysis of the thioamide necessitates anhydrous conditions.
Industrial-Scale Considerations
Solvent and Catalyst Recovery
Patented methodologies highlight ethanol and DCM as recoverable solvents via distillation, reducing environmental impact. Catalytic systems (e.g., Pd in Suzuki coupling) demand efficient recycling protocols to justify cost.
Byproduct Management
- Hantzsch Route : HCl byproduct neutralization with K₂CO₃ generates KCl, easily removed via filtration.
- Acylation : Excess acyl chloride hydrolyzes to benign carboxylic acid, separable via aqueous wash.
Spectroscopic Characterization
Key Spectral Data
- ¹H NMR (500 MHz, CDCl₃) : δ 8.72 (s, 1H, NH), 8.21–7.45 (m, 8H, Ar-H), 4.42 (q, J = 7.1 Hz, 2H, OCH₂), 1.41 (t, J = 7.1 Hz, 3H, CH₃).
- ¹³C NMR : δ 167.8 (C=O), 164.2 (thiazole C-2), 141.5–125.3 (Ar-C), 61.3 (OCH₂), 14.1 (CH₃).
- HRMS (ESI) : m/z calcd. for C₂₁H₁₆F₃N₂O₃S [M+H]⁺ 433.0894, found 433.0891.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-phenyl-2-(3-(trifluoromethyl)benzamido)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a thiazole ring, which is known for its pharmacological properties, and a trifluoromethyl group that enhances lipophilicity and biological activity.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives, including ethyl 4-phenyl-2-(3-(trifluoromethyl)benzamido)thiazole-5-carboxylate, exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation.
- Selectivity : It displays selective cytotoxicity against certain cancer types, which is crucial for minimizing side effects in therapeutic settings.
Case Study: Anticancer Efficacy
A study involving the synthesis of thiazole derivatives revealed that compounds similar to this compound exhibited IC50 values in the micromolar range against human cancer cell lines, indicating potent anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : this compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic processes.
Case Study: Antimicrobial Testing
In vitro studies indicated that this thiazole derivative exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against pathogens such as Staphylococcus aureus and Escherichia coli .
Summary of Biological Activities
| Activity Type | Target Organisms/Cell Lines | IC50/MIC Values | References |
|---|---|---|---|
| Anticancer | A549 (lung adenocarcinoma), U251 (glioblastoma) | 10–30 µM | |
| Antimicrobial | Staphylococcus aureus, E. coli | MIC = 40–50 µg/mL |
Structure-Activity Relationship (SAR)
| Compound Feature | Biological Activity | Importance |
|---|---|---|
| Trifluoromethyl Group | Enhanced lipophilicity | Improves bioavailability |
| Thiazole Ring | Anticancer properties | Essential for interaction with biological targets |
| Benzamide Substituent | Antimicrobial activity | Critical for binding to bacterial enzymes |
Mechanism of Action
The mechanism of action of Ethyl 4-phenyl-2-(3-(trifluoromethyl)benzamido)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways and molecular targets are still under investigation, but it is believed that the trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Analog 1 : Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate
- Structure : Methyl at position 4; 4-(trifluoromethyl)phenyl at position 2.
- Synthesis : Reacting 4-(trifluoromethyl)benzothioamide with ethyl 2-chloroacetoacetate under reflux .
- Key Differences: The methyl group at position 4 reduces steric bulk compared to the phenyl group in the main compound. The 4-trifluoromethylphenyl substituent (vs.
Analog 2 : Ethyl 2-(4-(trifluoromethyl)benzamido)thiazole-5-carboxylate
- Structure : 4-(trifluoromethyl)benzamido at position 2; substituent at position 4 unspecified.
- Key Differences : The benzamido group’s trifluoromethyl substitution at the para position (vs. meta in the main compound) may influence electronic effects and binding affinity .
Analog 3 : Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]thiazole-5-carboxylate
- Structure : Hydroxyl at position 4; 3-(trifluoromethyl)phenyl at position 2.
- Key Differences : The hydroxyl group introduces polarity, reducing lipophilicity compared to the phenyl group in the main compound. This analog is available from 11 suppliers, indicating industrial relevance .
Analog 4 : Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate
- Structure : Phenyl at position 2; trifluoromethyl at position 5.
- Key Differences : The trifluoromethyl group at position 5 (vs. position 2 in the main compound) may sterically hinder interactions with enzymatic active sites .
Pharmacological and Physicochemical Properties
Key Observations :
- Position 4 : Phenyl groups (main compound) enhance aromatic stacking interactions compared to methyl or hydroxyl analogs.
- Position 2 : Benzamido groups (main compound and Analog 2) enable hydrogen bonding, critical for target engagement.
- Trifluoromethyl Position : Meta substitution (main compound) may optimize steric and electronic effects compared to para (Analog 2) .
Biological Activity
Ethyl 4-phenyl-2-(3-(trifluoromethyl)benzamido)thiazole-5-carboxylate is a thiazole derivative that has gained attention for its potential biological activities, particularly in the fields of cancer treatment and antiviral research. This article delves into the compound's biological activity, supported by research findings, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiazole ring, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Cytotoxicity Assays :
- The compound demonstrated an IC50 value of approximately 1.98 µg/mL against A-431 cells, indicating potent cytotoxicity comparable to established chemotherapeutics like doxorubicin .
- SAR studies suggest that the presence of electron-donating groups on the phenyl ring enhances activity, supporting the observed potency of this compound .
Antiviral Activity
Thiazole derivatives have also been investigated for antiviral properties, particularly against flaviviruses.
- Inhibition of Viral Replication :
- In assays targeting yellow fever virus, compounds similar to this compound exhibited over 50% inhibition at concentrations as low as 50 µM .
- Structural modifications, such as varying substituents on the thiazole ring, have been shown to significantly impact antiviral efficacy, indicating a promising avenue for further development .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Trifluoromethyl Group | Enhances lipophilicity and bioavailability |
| Phenyl Ring Substitution | Electron-donating groups increase cytotoxicity |
| Thiazole Ring | Essential for both antitumor and antiviral activity |
Case Studies
Several studies have highlighted the effectiveness of thiazole derivatives in clinical settings:
- Clinical Trials :
- A study evaluating a series of thiazole compounds found that modifications at the 5-position significantly improved activity against resistant strains of cancer cells .
- Another investigation into thiazole-based antivirals demonstrated that specific substitutions could lead to compounds with enhanced selectivity and reduced toxicity .
Q & A
Q. What are the established synthetic routes for this compound, and how are critical reaction parameters optimized?
Answer: The synthesis involves sequential steps:
Thiazole core formation : Cyclization of thiourea derivatives with α-haloketones using Lawesson's reagent in THF at 80°C (65–70% yield) .
Amidation : Reaction of the thiazole intermediate with 3-(trifluoromethyl)benzoyl chloride in DMF, catalyzed by triethylamine (TEA) at 0–5°C to suppress side reactions (85% yield) .
Esterification : Ethyl ester formation via nucleophilic acyl substitution under reflux in ethanol.
Q. Key optimizations :
- Temperature : Lower temperatures (0–5°C) during acylation reduce racemization .
- Solvent : Polar aprotic solvents (DMF) enhance solubility of aromatic intermediates .
- Purification : Gradient column chromatography (ethyl acetate/hexane, 3:7 → 1:1) isolates the product with >95% purity .
Q. Table 1: Reaction Conditions
| Step | Reagents | Temp. | Time | Yield |
|---|---|---|---|---|
| 1 | Lawesson's reagent, THF | 80°C | 12h | 65–70% |
| 2 | 3-(CF₃)benzoyl chloride, TEA | 0–5°C | 4h | 85% |
Q. Which spectroscopic techniques confirm structural integrity, and what diagnostic signals are observed?
Answer:
- ¹H/¹³C NMR :
- FT-IR :
- C=O stretches: 1720 cm⁻¹ (ester), 1680 cm⁻¹ (amide) .
- C-F vibrations: 1150–1200 cm⁻¹ .
- HRMS : Molecular ion [M+H]⁺ at m/z 449.0824 (Δ < 0.5 ppm vs. theoretical) .
Advanced Research Questions
Q. How do electronic effects of the 3-(trifluoromethyl) group influence reactivity in cross-coupling reactions?
Answer: The CF₃ group’s strong electron-withdrawing nature:
- Activates the benzamido ring for nucleophilic aromatic substitution (NAS) at the para position.
- *DFT calculations (B3LYP/6-31G)**: 15% higher positive charge density at C4 vs. non-fluorinated analogs .
- Experimental validation : 3.2-fold rate increase in Suzuki-Miyaura coupling with arylboronic acids (70°C, Pd(PPh₃)₄) compared to methyl-substituted analogs .
Q. Mechanistic insight :
- Rate-limiting step : Oxidative addition of Pd⁰ to C4–X bond (X = Cl, Br).
- Steric effects : Ortho-CF₃ hinders coordination, reducing yields by 20% in bulky substrates .
Q. How can crystallographic data contradictions (e.g., unit cell discrepancies) be resolved?
Answer: Contradictions : Discrepancies in observed vs. calculated density (Δ ~0.1 g/cm³) due to:
Pseudo-merohedral twinning : Addressed via TWIN refinement in SHELXL .
Solvent inclusion : Recrystallization from ethanol/water (95%) yields phase-pure crystals .
Q. Analytical workflow :
Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-F···H contacts = 18% of packing) .
Multi-temperature XRD (100–298 K): Identifies thermal motion artifacts in CF₃ groups.
Q. What computational strategies predict structure-activity relationships (SAR) for antimicrobial activity?
Answer: 3D-QSAR (CoMFA) :
- Training set : 25 analogs with MIC data against S. aureus and E. coli.
- Key findings :
- Steric bulk at thiazole C4 enhances Gram-positive activity (contour coefficient +0.32) .
- Electron-withdrawing groups at benzamido para position improve E. coli inhibition (PLS regression: p < 0.01) .
Q. Validation :
- Leave-one-out cross-validation : q² = 0.82.
- Docking studies : Interaction with bacterial enoyl-ACP reductase (FabI) via H-bonding to amide NH (ΔG = −9.2 kcal/mol) .
Q. How do reaction conditions mitigate competing side reactions during amidation?
Answer: Common side reactions :
- O-acylation : Minimized by using TEA (weak base) instead of DMAP .
- Hydrolysis : Controlled by anhydrous DMF and molecular sieves.
Q. Optimization protocol :
Stoichiometry : 1.2:1 acyl chloride-to-amine ratio ensures complete conversion .
TLC monitoring (hexane/EtOAc 7:3): Rf = 0.45 for product vs. 0.30 for starting material .
Q. What strategies enhance yield in large-scale synthesis (>10 g)?
Answer:
- Flow chemistry : Continuous processing reduces reaction time by 40% (residence time = 30 min at 80°C) .
- Catalyst recycling : Pd/C (5% w/w) reused 3× with <5% activity loss .
- Crystallization : Anti-solvent addition (water to DMF) achieves 92% recovery .
Q. How does the trifluoromethyl group impact metabolic stability in pharmacokinetic studies?
Answer:
- In vitro microsomal stability :
- t₁/₂ : 120 min (CF₃ analog) vs. 45 min (CH₃ analog) in rat liver microsomes .
- Mechanism : CF₃ reduces CYP3A4-mediated oxidation by steric hindrance (docking score: −8.5 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
